ZG1077

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

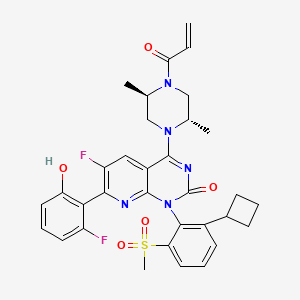

C33H33F2N5O5S |

|---|---|

Molecular Weight |

649.7 g/mol |

IUPAC Name |

1-(2-cyclobutyl-6-methylsulfonylphenyl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)pyrido[2,3-d]pyrimidin-2-one |

InChI |

InChI=1S/C33H33F2N5O5S/c1-5-27(42)38-16-19(3)39(17-18(38)2)31-22-15-24(35)29(28-23(34)12-8-13-25(28)41)36-32(22)40(33(43)37-31)30-21(20-9-6-10-20)11-7-14-26(30)46(4,44)45/h5,7-8,11-15,18-20,41H,1,6,9-10,16-17H2,2-4H3/t18-,19+/m1/s1 |

InChI Key |

SVGWLNVYDOKOFN-MOPGFXCFSA-N |

Isomeric SMILES |

C[C@@H]1CN([C@H](CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CC=C5S(=O)(=O)C)C6CCC6 |

Canonical SMILES |

CC1CN(C(CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CC=C5S(=O)(=O)C)C6CCC6 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of ZG1077: A Covalent Inhibitor of KRAS G12C

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific quantitative data and detailed experimental results for ZG1077 is limited. This guide provides a comprehensive overview of the mechanism of action for covalent KRAS G12C inhibitors, the class to which this compound belongs. The experimental data and protocols presented are representative of this class of inhibitors and are intended to serve as a technical reference.

Introduction: The Challenge of Targeting KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface. The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations, such as the glycine-to-cysteine substitution at codon 12 (G12C), impair the GTPase activity of KRAS, leading to its constitutive activation and uncontrolled downstream signaling through pathways like the MAPK (RAF-MEK-ERK) pathway, promoting cell proliferation and survival.

The discovery of a druggable pocket, known as the Switch-II pocket, in the inactive GDP-bound state of the KRAS G12C mutant protein has led to the development of a new class of targeted therapies: covalent KRAS G12C inhibitors. This compound is identified as one such covalent inhibitor.[1]

Mechanism of Action: Covalent Inhibition of KRAS G12C

This compound is a covalent inhibitor that specifically targets the mutant cysteine residue at position 12 of the KRAS protein.[1] The mechanism of action for this class of inhibitors involves a two-step process:

-

Non-covalent Binding: The inhibitor initially binds non-covalently to the Switch-II pocket of the KRAS G12C protein when it is in its inactive, GDP-bound state.

-

Covalent Bond Formation: Subsequently, a reactive group on the inhibitor forms a permanent, covalent bond with the thiol group of the cysteine-12 residue.

This irreversible binding locks the KRAS G12C protein in its inactive conformation, preventing the exchange of GDP for GTP. By trapping KRAS G12C in the "off" state, covalent inhibitors effectively block its interaction with downstream effector proteins, thereby inhibiting the activation of pro-proliferative signaling pathways such as the RAF-MEK-ERK pathway.

Data Presentation: Representative Data for Covalent KRAS G12C Inhibitors

While specific quantitative data for this compound is not publicly available, the following tables present representative data for other covalent KRAS G12C inhibitors to illustrate the typical potency and cellular activity of this class of compounds.

Table 1: Representative Biochemical Activity of a KRAS G12C Inhibitor

| Parameter | Value | Description |

|---|---|---|

| IC |

< 0.01 µM | Half-maximal inhibitory concentration in a cellular proliferation assay (e.g., NCI-H358 cells).[2] |

| Binding Affinity (K |

1-100 nM | Dissociation constant, indicating the strength of the non-covalent interaction with KRAS G12C. |

| kinact/KI | 500-10,000 M⁻¹s⁻¹ | Second-order rate constant for covalent modification, reflecting the efficiency of irreversible binding. |

Note: The IC50 value is from a patent by Suzhou Zelgen Biosciences for an exemplified KRAS G12C inhibitor.[2] Other values are representative of the class.

Table 2: Representative Cellular Activity of a KRAS G12C Inhibitor in KRAS G12C Mutant Cell Lines

| Cell Line | Cancer Type | IC |

p-ERK Inhibition (IC |

|---|---|---|---|

| NCI-H358 | Non-Small Cell Lung Cancer | 1-50 | 1-50 |

| MIA PaCa-2 | Pancreatic Cancer | 10-100 | 10-100 |

| HCT116 | Colorectal Cancer | 50-200 | 50-200 |

Note: These values are representative of potent KRAS G12C inhibitors and are for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of covalent KRAS G12C inhibitors like this compound.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in cancer cell lines harboring the KRAS G12C mutation.

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well white, clear-bottom tissue culture plates

-

Test compound (this compound) dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO

2. -

Compound Treatment: Prepare a serial dilution of the test compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO

2. -

Luminescence Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Subtract the background luminescence (no-cell control) from all other readings. Normalize the data to the vehicle control (100% viability). Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve to determine the IC

50value.

Western Blot for Downstream Signaling Inhibition

Objective: To assess the effect of the inhibitor on the phosphorylation of downstream effector proteins in the MAPK pathway, such as ERK.

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358)

-

6-well tissue culture plates

-

Test compound (this compound)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment: Seed NCI-H358 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the test compound for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

-

Re-probing: Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK and loading control signals.

Conclusion

This compound is a covalent inhibitor that targets the KRAS G12C mutation, a key driver in various cancers. By irreversibly binding to the mutant cysteine residue, this compound locks the KRAS protein in an inactive state, thereby inhibiting downstream signaling pathways that promote tumor growth. While specific data for this compound remains limited in the public domain, the well-established mechanism of action for this class of inhibitors, supported by the representative data and protocols provided in this guide, underscores the therapeutic potential of this approach. Further research and publication of specific data for this compound will be crucial to fully elucidate its preclinical and clinical profile.

References

ZG1077: A Covalent Inhibitor Targeting the Oncogenic KRAS G12C Mutant

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The KRAS oncogene, particularly with the G12C mutation, has long been a challenging target in cancer therapy. The development of covalent inhibitors that irreversibly bind to the mutant cysteine residue represents a significant breakthrough. This technical guide focuses on ZG1077, a novel covalent inhibitor of KRAS G12C. While specific quantitative data for this compound is not yet publicly available, this document provides a comprehensive overview of the core principles, experimental methodologies, and signaling pathways relevant to its mechanism of action. This paper will equip researchers and drug development professionals with a robust framework for understanding and evaluating this compound and other covalent KRAS G12C inhibitors.

Introduction to KRAS G12C as a Therapeutic Target

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation (glycine to cysteine at codon 12) being particularly prevalent in non-small cell lung cancer (NSCLC).[2] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state.[1] This leads to the persistent activation of downstream signaling cascades, most notably the MAPK/ERK and PI3K/AKT pathways, driving tumorigenesis.[1][3]

The presence of a cysteine residue in the G12C mutant offers a unique opportunity for targeted therapy. Covalent inhibitors are designed with an electrophilic "warhead" that forms an irreversible bond with the nucleophilic thiol group of the cysteine at position 12.[4] This permanently inactivates the KRAS G12C protein, preventing downstream signaling. This compound is a covalent inhibitor developed to specifically target this vulnerability in KRAS G12C-driven cancers.[2]

Quantitative Data (this compound - Data Not Publicly Available)

A thorough search of publicly available scientific literature and databases did not yield specific quantitative data for this compound's biochemical potency, cellular activity, binding kinetics, or pharmacokinetic properties. The tables below are structured to present typical quantitative data for a covalent KRAS G12C inhibitor and can be populated as data for this compound becomes available.

Table 1: Biochemical and Cellular Potency of a Representative KRAS G12C Inhibitor

| Assay Type | Metric | Value | Cell Line(s) / Conditions |

| Biochemical Assays | |||

| Nucleotide Exchange Assay | IC50 | Data not available | Cell-free, SOS1-catalyzed |

| Covalent Binding Kinetics | kinact/KI | Data not available | Intact protein mass spectrometry |

| Cellular Assays | |||

| Cell Viability | GI50 | Data not available | NCI-H358 (KRAS G12C) |

| Target Engagement (NanoBRET) | IC50 | Data not available | Live cells |

| Downstream Signaling (pERK) | IC50 | Data not available | NCI-H358 (KRAS G12C) |

Table 2: Target Engagement and Pharmacokinetic Parameters of a Representative KRAS G12C Inhibitor

| Assay Type | Parameter | Value | Cell Line / In Vivo Model |

| Target Engagement | |||

| Cellular Thermal Shift Assay (CETSA) | ΔTm | Data not available | NCI-H358 (KRAS G12C) |

| Mass Spectrometry (LC-MS/MS) | % Target Occupancy | Data not available | NCI-H358 (KRAS G12C) |

| Pharmacokinetics | |||

| Plasma Half-life (t1/2) | Time | Data not available | Mouse |

| Bioavailability (%F) | Percentage | Data not available | Mouse |

| Tumor Concentration (Cmax) | Concentration | Data not available | Xenograft model |

Mechanism of Action and Signaling Pathways

This compound, as a covalent inhibitor, targets the inactive, GDP-bound state of KRAS G12C. By forming an irreversible covalent bond with cysteine-12, it locks the protein in this "off" state, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1.[1] This blockage of the GDP-GTP exchange cycle effectively shuts down the activation of downstream effector proteins.

The primary signaling pathways inhibited by this mechanism are the MAPK/ERK and PI3K/AKT pathways, both critical for cancer cell proliferation and survival.

Experimental Protocols

The following protocols are standard methodologies used to characterize covalent KRAS G12C inhibitors and are applicable for the evaluation of this compound.

Biochemical Assays

4.1.1. Intact Protein Mass Spectrometry for Covalent Binding

This assay confirms the covalent modification of KRAS G12C by the inhibitor.

-

Objective: To verify covalent bond formation and determine the stoichiometry of binding.

-

Procedure:

-

Purified recombinant KRAS G12C protein is incubated with this compound at various molar ratios and time points.

-

The reaction mixtures are analyzed by liquid chromatography-mass spectrometry (LC-MS).

-

The resulting spectra are deconvoluted to determine the mass of the intact protein.

-

A mass shift corresponding to the molecular weight of this compound confirms covalent adduct formation.[5]

-

-

Data Analysis: The percentage of modified protein is quantified over time to determine the rate of covalent modification (kobs). By performing this at multiple inhibitor concentrations, the second-order rate constant (kinact/KI) can be calculated, which represents the efficiency of covalent inactivation.[4]

Cellular Assays

4.2.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify target engagement in a cellular environment.

-

Objective: To measure the stabilization of KRAS G12C upon this compound binding in intact cells.

-

Procedure:

-

KRAS G12C-mutant cells (e.g., NCI-H358) are treated with this compound or a vehicle control.

-

The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

-

Cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

-

The amount of soluble KRAS G12C at each temperature is quantified by Western blot or ELISA.

-

-

Data Analysis: The binding of this compound stabilizes the KRAS G12C protein, resulting in a higher melting temperature (Tm). The change in melting temperature (ΔTm) between treated and untreated cells indicates target engagement.[6]

4.2.2. Western Blot for Downstream Signaling

This assay measures the functional consequence of KRAS G12C inhibition.

-

Objective: To quantify the inhibition of downstream signaling pathways (e.g., MAPK).

-

Procedure:

-

KRAS G12C mutant cells are treated with varying concentrations of this compound for different durations.

-

Cells are lysed, and protein concentrations are normalized.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

-

Data Analysis: The levels of p-ERK are normalized to total ERK and compared to vehicle-treated controls. A dose- and time-dependent decrease in p-ERK indicates effective inhibition of the KRAS signaling pathway. The IC50 for p-ERK inhibition can be calculated from the dose-response curve.[7]

Conclusion and Future Directions

This compound represents a promising therapeutic agent in the growing class of covalent KRAS G12C inhibitors. While specific data on its potency and efficacy remain to be published, the established methodologies for characterizing such compounds provide a clear path for its preclinical and clinical development. Future research will need to focus on elucidating the complete biochemical and cellular profile of this compound, including its selectivity, pharmacokinetic properties, and in vivo efficacy. Understanding these parameters will be crucial for positioning this compound in the therapeutic landscape for KRAS G12C-mutated cancers. The experimental frameworks detailed in this guide offer a standardized approach for these essential investigations.

References

- 1. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Understanding the Binding Kinetics of ZG1077 to KRAS G12C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific quantitative binding kinetics data (such as k_on, k_off, K_D, k_inact, and K_i) and detailed, publicly available experimental protocols for the covalent inhibitor ZG1077 are limited in the scientific literature. This compound is identified as a covalent inhibitor of KRAS G12C.[1][2] This technical guide will, therefore, provide a comprehensive overview of the principles and methodologies used to characterize the binding kinetics of well-studied covalent KRAS G12C inhibitors, which are directly applicable to understanding the binding characteristics of this compound.

Introduction to KRAS G12C and Covalent Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that acts as a molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and survival. The G12C mutation, where a glycine residue at position 12 is replaced by cysteine, is a common oncogenic driver in several cancers, including non-small cell lung cancer. This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state and driving uncontrolled cell proliferation.

The presence of a reactive cysteine residue in the KRAS G12C mutant offers a unique opportunity for targeted therapy. Covalent inhibitors, such as this compound, are designed to form a permanent, irreversible bond with this cysteine, thereby locking the KRAS G12C protein in an inactive, GDP-bound state and inhibiting downstream signaling.

The Two-Step Mechanism of Covalent Inhibition

The binding of a covalent inhibitor like this compound to KRAS G12C is a two-step process:

-

Non-covalent Binding: The inhibitor initially binds reversibly to a pocket on the KRAS G12C protein. This interaction is governed by standard association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D or K_i).

-

Covalent Bond Formation: Following initial binding, an electrophilic "warhead" on the inhibitor reacts with the nucleophilic thiol group of the Cys12 residue, forming an irreversible covalent bond. This step is characterized by the rate of inactivation (k_inact).

The overall efficiency of a covalent inhibitor is often described by the second-order rate constant, k_inact/K_i, which encapsulates both the initial binding affinity and the rate of covalent modification.

Quantitative Analysis of Binding Kinetics

Precise measurement of the kinetic parameters is crucial for understanding the potency and pharmacological profile of a covalent inhibitor. The following table summarizes typical binding kinetics values for well-characterized KRAS G12C covalent inhibitors, which can serve as a reference for the expected kinetic profile of this compound.

| Parameter | Description | Typical Values for KRAS G12C Inhibitors |

| K_i | Inhibitor concentration for 50% of maximal inactivation rate | Micromolar (µM) to high nanomolar (nM) range |

| k_inact | Maximum rate of covalent modification | 0.001 - 0.1 s⁻¹ |

| k_inact/K_i | Second-order rate constant for covalent modification | 1,000 - 100,000 M⁻¹s⁻¹ |

Experimental Protocols for Characterizing Binding Kinetics

A variety of biophysical and biochemical assays are employed to determine the binding kinetics of covalent inhibitors to KRAS G12C.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.

Objective: To determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) of the initial non-covalent interaction, as well as the inactivation rate (k_inact).

Methodology:

-

Immobilization: Recombinant KRAS G12C protein is immobilized on an SPR sensor chip.

-

Association: A solution containing the inhibitor (analyte) is flowed over the chip surface, and the increase in the SPR signal is monitored as the inhibitor binds to the immobilized KRAS G12C.

-

Dissociation: A buffer solution without the inhibitor is flowed over the chip, and the decrease in the SPR signal is monitored as the non-covalently bound inhibitor dissociates. For a covalent inhibitor, the signal will not return to baseline due to the irreversible bond formation.

-

Data Analysis: The sensorgram data is fitted to a two-state reaction model to extract the kinetic parameters.

SPR Experimental Workflow

Bio-Layer Interferometry (BLI)

BLI is another label-free optical technique that measures the interference pattern of white light reflected from the surface of a biosensor tip to monitor biomolecular interactions.

Objective: Similar to SPR, to determine k_on, k_off, K_D, and k_inact.

Methodology:

-

Immobilization: Biotinylated KRAS G12C is loaded onto streptavidin-coated biosensor tips.

-

Baseline: The biosensor tips are dipped into a buffer-containing well to establish a baseline reading.

-

Association: The tips are then moved to wells containing different concentrations of the inhibitor to measure the association phase.

-

Dissociation: Finally, the tips are moved back to buffer-only wells to measure the dissociation phase.

-

Data Analysis: The resulting binding curves are analyzed using a two-state model to derive the kinetic constants.

Mass Spectrometry (MS)-Based Assays

MS can be used to directly measure the extent of covalent modification of KRAS G12C over time.

Objective: To determine the second-order rate constant (k_inact/K_i).

Methodology:

-

Reaction: Recombinant KRAS G12C is incubated with the inhibitor at various concentrations and for different time points.

-

Quenching: The reaction is stopped at each time point.

-

Analysis: The amount of modified and unmodified KRAS G12C is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The observed rate of modification (k_obs) at each inhibitor concentration is plotted, and the data is fitted to determine k_inact and K_i.

KRAS G12C Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates the central role of KRAS in the MAPK/ERK and PI3K/AKT signaling pathways and how covalent inhibitors like this compound block this signaling cascade.

KRAS G12C Signaling Pathway and this compound Inhibition

Conclusion

While specific binding kinetics for this compound remain to be publicly detailed, the established methodologies for characterizing covalent KRAS G12C inhibitors provide a robust framework for its evaluation. Understanding the two-step binding mechanism and accurately quantifying the associated kinetic parameters through techniques like SPR, BLI, and MS-based assays are essential for the preclinical and clinical development of this and other next-generation KRAS G12C inhibitors. The ultimate goal is to develop potent, selective, and durable inhibitors that can effectively shut down oncogenic KRAS signaling and improve outcomes for patients with KRAS G12C-mutant cancers.

References

ZG1077: A Covalent Inhibitor Targeting KRAS G12C

Shanghai, China - ZG1077 is a covalent inhibitor of the KRAS G12C mutation, a key driver in various cancers, particularly non-small cell lung cancer (NSCLC). Developed by Suzhou Zelgen Biopharmaceuticals, this compound has been identified as a preclinical candidate compound, selected for its promising pharmaceutical properties. While detailed biological data and extensive preclinical studies remain largely within the proprietary domain of the developing company, the available information, primarily centered on its chemical synthesis, provides a foundational understanding of this potential therapeutic agent.

Molecular Profile and Synthesis

This compound possesses a complex molecular structure characterized by the presence of two chiral centers and an atropisomeric axis. This structural complexity necessitates a sophisticated and robust manufacturing process to ensure the production of the correct stereoisomer, which is crucial for its biological activity and safety.

A significant breakthrough in the development of this compound has been the establishment of a novel, efficient, and robust synthetic route.[1] This process has been optimized to overcome the challenges posed by the molecule's intricate architecture, enabling the production of this compound with high purity and stereoselectivity. This advanced manufacturing process is a critical step in ensuring a consistent and reliable supply of the active pharmaceutical ingredient for further preclinical and potential clinical investigations.

Mechanism of Action: Targeting the "Undruggable"

KRAS proteins, when mutated, are notorious for their role in driving tumor growth and their historical "undruggability." The G12C mutation, where a glycine residue is replaced by cysteine at codon 12, creates a unique opportunity for targeted therapy. Covalent inhibitors like this compound are designed to specifically and irreversibly bind to this mutant cysteine residue.

This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state. By doing so, it prevents the protein from engaging with its downstream effector proteins, thereby inhibiting the aberrant signaling cascades that promote cancer cell proliferation and survival.

The anticipated signaling pathway affected by this compound is the canonical MAPK pathway, which is constitutively activated by the KRAS G12C mutation.

Preclinical Development and Future Outlook

This compound was selected as a preclinical candidate over a similar compound, ZG1078, due to its superior pharmaceutical properties. This suggests that this compound likely exhibited favorable characteristics in early assessments of factors such as solubility, stability, and preliminary safety profiles.

However, specific quantitative data from biochemical and cellular assays, such as IC50 values (the concentration of an inhibitor required to reduce a biological activity by half) or KD values (a measure of binding affinity), have not been publicly disclosed. Similarly, detailed protocols of the experiments used to characterize the biological activity of this compound, as well as in vivo efficacy and safety data from animal models, are not yet available in the public domain.

The development of a robust and scalable synthetic process is a critical milestone that paves the way for comprehensive preclinical toxicology studies and, potentially, entry into clinical trials. As this compound progresses through the drug development pipeline, further details on its biological activity and therapeutic potential are anticipated to be released through scientific publications and conference presentations. The journey of this compound will be closely watched by the scientific and medical communities as a potential new weapon in the arsenal against KRAS G12C-mutated cancers.

References

The Covalent KRAS G12C Inhibitor ZG1077: A Technical Overview of its Impact on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being a prevalent driver in non-small cell lung cancer (NSCLC) and other solid tumors. For decades, KRAS was considered "undruggable" due to the absence of a well-defined binding pocket on its surface. The development of covalent inhibitors targeting the mutant cysteine at position 12 has marked a significant breakthrough in precision oncology. ZG1077 is a covalent inhibitor of KRAS G12C.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on critical downstream signaling pathways, and detailed protocols for the key experimental assays used to characterize its activity. While specific quantitative data for this compound is not extensively available in the public domain, this document outlines the expected biochemical and cellular consequences of KRAS G12C inhibition and the methodologies to assess them, based on the established literature for this class of inhibitors.

Introduction: Targeting the "Undruggable" KRAS

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cellular proliferation, survival, and differentiation.[4] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and aberrant signaling through downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[4][5]

This compound is a covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant.[1][2][3] By irreversibly binding to this mutant cysteine, this compound locks the KRAS G12C protein in an inactive conformation, thereby preventing its interaction with downstream effectors and inhibiting oncogenic signaling.

Mechanism of Action and Downstream Signaling Effects

The primary mechanism of action of this compound is the covalent modification of the Cys12 residue within the switch-II pocket of GDP-bound KRAS G12C. This irreversible binding prevents the nucleotide exchange from GDP to GTP, which is essential for KRAS activation. The inhibition of KRAS G12C by this compound is expected to lead to the downregulation of its key downstream signaling pathways.

The RAF-MEK-ERK (MAPK) Pathway

The MAPK pathway is a critical signaling cascade for cell proliferation and survival. Activated KRAS recruits and activates RAF kinases (ARAF, BRAF, and CRAF), which in turn phosphorylate and activate MEK1/2. MEK1/2 then phosphorylates and activates ERK1/2, leading to the regulation of numerous transcription factors and cellular processes. Inhibition of KRAS G12C by this compound is anticipated to result in a significant reduction in the phosphorylation levels of MEK and ERK.

The PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is another crucial downstream effector of KRAS, playing a central role in cell growth, metabolism, and survival. Activated KRAS can bind to and activate the p110α catalytic subunit of PI3K, leading to the production of PIP3 and subsequent activation of AKT and mTOR. By inhibiting KRAS G12C, this compound is expected to suppress the activation of this pathway, leading to decreased phosphorylation of AKT and downstream mTOR targets like S6 ribosomal protein and 4E-BP1.

Quantitative Data Summary

| Assay Type | Metric | Expected Value | Cell Line(s) / Conditions |

| Biochemical Assay | |||

| KRAS G12C/SOS1 Binding Assay | IC50 | < 1 µM | Cell-free |

| Cellular Assays | |||

| Cell Proliferation Inhibition | IC50 | < 1 µM | KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) |

| IC50 | > 10 µM | KRAS wild-type cell lines (e.g., A549, HCT116) | |

| p-ERK Inhibition (Western Blot or AlphaLISA) | IC50 | < 1 µM | KRAS G12C mutant cell lines |

| p-AKT Inhibition (Western Blot or AlphaLISA) | IC50 | < 5 µM | KRAS G12C mutant cell lines |

| Target Engagement | |||

| Cellular Thermal Shift Assay (CETSA) | ΔTm | > 2 °C | KRAS G12C mutant cell lines |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of KRAS G12C inhibitors like this compound.

Biochemical Assay: SOS1-Mediated Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to prevent the SOS1-catalyzed exchange of GDP for GTP on KRAS G12C.

Materials:

-

Recombinant human KRAS G12C protein (GDP-loaded)

-

Recombinant human SOS1 catalytic domain

-

Fluorescently labeled GTP analog (e.g., mant-GTP)

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)

-

384-well, low-volume, black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of KRAS G12C protein in assay buffer.

-

Add this compound or vehicle control (DMSO) at various concentrations to the wells of the 384-well plate.

-

Add the KRAS G12C protein solution to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and mant-GTP.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm).

-

Calculate the initial rates of nucleotide exchange and determine the IC50 value of this compound by plotting the rates against the inhibitor concentration.

Cellular Assay: p-ERK AlphaLISA Assay

This high-throughput immunoassay quantifies the levels of phosphorylated ERK1/2 in cell lysates.

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358)

-

Cell culture medium and supplements

-

This compound

-

AlphaLISA SureFire Ultra Human and Mouse Phospho-ERK1/2 (Thr202/Tyr204) Detection Kit

-

96-well cell culture plates

-

384-well white OptiPlates

-

EnVision or other HTRF-compatible plate reader

Procedure:

-

Seed NCI-H358 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for a specified time (e.g., 2 hours).

-

Lyse the cells using the provided AlphaLISA lysis buffer.

-

Transfer a small volume of the cell lysate to a 384-well OptiPlate.

-

Add the AlphaLISA Acceptor bead mix and incubate.

-

Add the AlphaLISA Donor bead mix and incubate in the dark.

-

Read the plate on an EnVision reader using standard AlphaLISA settings.

-

Determine the IC50 value by plotting the AlphaLISA signal against the inhibitor concentration.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess target engagement in a cellular environment based on ligand-induced thermal stabilization of the target protein.

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Protease inhibitor cocktail

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against KRAS and a loading control)

Procedure:

-

Treat NCI-H358 cells with this compound or vehicle control.

-

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Analyze the amount of soluble KRAS in the supernatant by Western blotting.

-

Quantify the band intensities and plot the fraction of soluble KRAS as a function of temperature to generate melting curves. A shift in the melting temperature (ΔTm) indicates target engagement.

Visualizations

KRAS Downstream Signaling Pathways

Caption: KRAS G12C downstream signaling and the point of intervention by this compound.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound represents a targeted therapeutic strategy for cancers harboring the KRAS G12C mutation. By covalently binding to the mutant cysteine, it locks KRAS in an inactive state, leading to the suppression of downstream oncogenic signaling through the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. The experimental protocols detailed in this guide provide a robust framework for the preclinical characterization of this compound and other KRAS G12C inhibitors. Further research and clinical studies are necessary to fully elucidate the therapeutic potential and resistance mechanisms associated with this class of drugs.

References

An In-depth Technical Guide on the Structural Biology of Covalent KRAS G12C Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, detailed structural and quantitative data specifically for the ZG1077-KRAS G12C interaction is limited. Therefore, this guide will utilize well-characterized, clinically relevant covalent KRAS G12C inhibitors, such as Sotorasib (AMG 510) and Adagrasib (MRTX849), as representative examples to illustrate the principles of structural biology, data presentation, and experimental methodologies.

Introduction to KRAS G12C and Covalent Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers. The specific G12C mutation, where a glycine residue at codon 12 is replaced by a cysteine, is prevalent in non-small cell lung cancer, colorectal cancer, and other malignancies.[1] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to aberrant downstream signaling through pathways like the RAF-MEK-ERK (MAPK) pathway.[1]

The presence of a reactive cysteine residue in the KRAS G12C mutant has enabled the development of a novel class of targeted therapies: covalent inhibitors. These small molecules are designed to specifically and irreversibly bind to the mutant cysteine, trapping the KRAS G12C protein in its inactive, GDP-bound state and thereby abrogating its oncogenic signaling. This compound is identified as one such covalent KRAS G12C inhibitor.[2][3][4] This guide will delve into the structural and quantitative aspects of this therapeutic strategy, using data from representative inhibitors to provide a comprehensive overview.

Quantitative Data on KRAS G12C Inhibitor Interactions

The interaction between a covalent inhibitor and its target is a two-step process: an initial, reversible binding event followed by the formation of an irreversible covalent bond. The efficiency of this interaction is often characterized by the kinetic parameters Ki (the equilibrium dissociation constant for the initial non-covalent binding) and kinact (the maximum rate of inactivation). The overall efficiency of the inhibitor is best described by the second-order rate constant, kinact/Ki.

Below are tables summarizing key quantitative data for representative covalent KRAS G12C inhibitors.

Table 1: Binding Affinity and Kinetic Parameters of Representative KRAS G12C Inhibitors

| Inhibitor | Target | Assay Method | Ki (μM) | kinact (s-1) | kinact/Ki (M-1s-1) | Reference |

| ARS-853 | KRAS G12C | Stopped-flow fluorescence | ~200 | - | - | [5] |

| ARS-853 | KRAS G12C | Stopped-flow fluorescence | 36.0 ± 0.7 (Kd) | - | - | [6] |

| AMG 510 (Sotorasib) | KRAS G12C | Stopped-flow fluorescence | >300 | - | 5-9 fold higher than ARS-853 | [7] |

| Adagrasib (MRTX849) | KRAS G12C | Biochemical | 4 (Ki) | - | - | [8] |

Table 2: Cellular Potency of Representative KRAS G12C Inhibitors

| Inhibitor | Cell Line | Assay | IC50 (μM) | Reference |

| ARS-853 | H358 (NSCLC) | p-ERK inhibition | 1-2 | [9] |

| ARS-853 | H358 (NSCLC) | Target Occupancy | 1.8 | [10] |

| Compound 1 | H358 (NSCLC) | Target Occupancy | 1.6 | [10] |

Structural Basis of the Covalent Inhibitor-KRAS G12C Interaction

X-ray crystallography has been instrumental in elucidating the structural basis of how covalent inhibitors target KRAS G12C. These studies reveal that the inhibitors bind in a previously unappreciated cryptic pocket, termed the Switch-II pocket (S-IIP), which is located beneath the effector-binding Switch-II region of the protein.

Upon binding, the inhibitor's electrophilic warhead (e.g., an acrylamide) forms a covalent bond with the thiol group of the mutant Cys12 residue. This covalent modification locks the Switch-II region in an inactive conformation, which in turn disrupts the conformation of the Switch-I region. The disruption of these two critical regions has two major consequences:

-

Impaired Effector Binding: The conformational changes in the Switch-I and Switch-II regions prevent KRAS G12C from interacting with its downstream effectors, such as RAF kinases, thereby blocking the oncogenic signaling cascade.

-

Altered Nucleotide Preference: The inhibitor-bound state favors the binding of GDP over GTP, effectively trapping the KRAS G12C protein in its "off" state.

Table 3: Key Structural Features of Representative Inhibitor-KRAS G12C Complexes

| PDB ID | Inhibitor | Resolution (Å) | Key Interactions | Reference |

| 6OIM | AMG 510 (Sotorasib) | 1.65 | Covalent bond to Cys12; interactions with His95, Gln99, and Tyr96 in the S-IIP. | [11] |

| 6UT0 | MRTX849 (Adagrasib) | Not specified | Covalent bond to Cys12; occupies the S-IIP. | [12] |

| 4M22 | Compound 16 | Not specified | Covalent bond to Cys12; induces a novel pocket under Switch-II. | [12] |

| 5V9U | ARS-1620 | Not specified | Covalent bond to Cys12; binds in the S-IIP. | [12] |

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical KRAS signaling pathway and the mechanism of action for covalent KRAS G12C inhibitors.

Caption: KRAS G12C signaling pathway and the inhibitory mechanism of a covalent binder.

Experimental Workflow for Characterizing KRAS G12C Inhibitors

The characterization of a novel covalent inhibitor involves a multi-step process encompassing biochemical, biophysical, and cell-based assays.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Quantitative Systems Pharmacology Analysis of KRAS G12C Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. researchgate.net [researchgate.net]

The Selectivity Profile of Covalent KRAS G12C Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the specific selectivity profile of ZG1077 is limited. This guide will provide a comprehensive overview of the selectivity profile of a representative and well-characterized covalent KRAS G12C inhibitor, Sotorasib (AMG510), to illustrate the key concepts, experimental methodologies, and data presentation relevant to this class of molecules. The principles and techniques described herein are directly applicable to the evaluation of this compound and other covalent KRAS G12C inhibitors.

Introduction

The discovery of covalent inhibitors targeting the glycine-to-cysteine mutation at codon 12 of the KRAS protein (KRAS G12C) has marked a significant milestone in the pursuit of therapies for previously "undruggable" oncogenic drivers. These inhibitors achieve their therapeutic effect by specifically and irreversibly binding to the mutant cysteine residue, thereby locking the KRAS G12C protein in an inactive, GDP-bound state. This prevents its interaction with downstream effectors and abrogates oncogenic signaling.

A critical attribute of any successful targeted therapy is a high degree of selectivity for the intended target over other cellular proteins, particularly those that are structurally related. For KRAS G12C inhibitors, this includes selectivity over wild-type KRAS and other RAS isoforms, as well as a broad panel of other kinases and GTP-binding proteins to minimize off-target toxicities. This technical guide provides an in-depth look at the selectivity profile of a representative covalent KRAS G12C inhibitor, detailing the quantitative data, experimental protocols, and underlying biological pathways.

Biochemical Selectivity Profile

The selectivity of a covalent KRAS G12C inhibitor is determined through a variety of biochemical assays that measure its binding affinity and inhibitory activity against the target protein and a panel of off-target proteins.

Table 1: Biochemical Activity of Sotorasib (AMG510) against KRAS G12C and other RAS Isoforms

| Target | Assay Type | Metric | Value | Reference |

| KRAS G12C | Nucleotide Exchange | IC50 | 0.009 µM | [Canon et al., 2019] |

| Wild-Type KRAS | Nucleotide Exchange | IC50 | > 10 µM | [Canon et al., 2019] |

| HRAS | Nucleotide Exchange | IC50 | > 10 µM | [Canon et al., 2019] |

| NRAS | Nucleotide Exchange | IC50 | > 10 µM | [Canon et al., 2019] |

Table 2: Kinome Selectivity of Sotorasib (AMG510)

| Kinase Panel | Number of Kinases Tested | Concentration of Sotorasib | Number of Off-Targets with >50% Inhibition | Reference |

| KinomeScan | 468 | 1 µM | 0 | [Canon et al., 2019] |

Note: The lack of significant off-target inhibition at a high concentration demonstrates the high selectivity of Sotorasib for KRAS G12C over a broad range of kinases.

Cellular Activity and Selectivity

Cell-based assays are crucial for evaluating the potency and selectivity of KRAS G12C inhibitors in a more physiologically relevant context. These assays measure the inhibitor's ability to suppress KRAS G12C-driven downstream signaling and inhibit the proliferation of cancer cells harboring the KRAS G12C mutation.

Table 3: Cellular Activity of Sotorasib (AMG510) in KRAS G12C Mutant and Wild-Type Cell Lines

| Cell Line | KRAS Status | Assay Type | Metric | Value | Reference |

| MIA PaCa-2 | G12C | p-ERK Inhibition | IC50 | 0.003 µM | [Canon et al., 2019] |

| NCI-H358 | G12C | p-ERK Inhibition | IC50 | 0.004 µM | [Canon et al., 2019] |

| A549 | G12S | p-ERK Inhibition | IC50 | > 10 µM | [Canon et al., 2019] |

| Calu-1 | G12C | Cell Viability | IC50 | 0.007 µM | [Canon et al., 2019] |

| SW1573 | G12C | Cell Viability | IC50 | 0.009 µM | [Canon et al., 2019] |

| HCT116 | G13D | Cell Viability | IC50 | > 10 µM | [Canon et al., 2019] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Biochemical Assays

4.1.1. KRAS Nucleotide Exchange Assay (SOS1-mediated)

This assay measures the ability of an inhibitor to block the SOS1-catalyzed exchange of GDP for GTP on the KRAS protein.

-

Reagents: Recombinant human KRAS G12C and wild-type KRAS proteins, recombinant human SOS1 protein, mant-GTP (a fluorescent GTP analog), GDP, assay buffer (e.g., 20 mM HEPES, 50 mM NaCl, 5 mM MgCl2, pH 7.4).

-

Procedure:

-

KRAS protein is pre-loaded with GDP.

-

The inhibitor (at various concentrations) is incubated with the GDP-loaded KRAS.

-

The nucleotide exchange reaction is initiated by the addition of SOS1 and mant-GTP.

-

The increase in fluorescence, which corresponds to the binding of mant-GTP to KRAS, is monitored over time using a fluorescence plate reader.

-

IC50 values are calculated by plotting the rate of nucleotide exchange against the inhibitor concentration.

-

4.1.2. Kinome Profiling (e.g., KinomeScan™)

This is a competition binding assay that quantitatively measures the ability of a compound to bind to a large panel of kinases.

-

Procedure:

-

A test compound is incubated with a DNA-tagged kinase.

-

The mixture is then applied to an immobilized, broad-spectrum kinase inhibitor (the "active site probe").

-

The amount of kinase that binds to the immobilized probe is quantified by qPCR of the DNA tag.

-

A lower amount of bound kinase indicates that the test compound has bound to the kinase and prevented its interaction with the immobilized probe.

-

Results are typically reported as the percentage of the kinase that remains bound to the immobilized probe at a given concentration of the test compound.

-

Cellular Assays

4.2.1. p-ERK Inhibition Assay (Western Blot)

This assay measures the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.

-

Procedure:

-

KRAS G12C mutant and wild-type cells are seeded in multi-well plates.

-

Cells are treated with the inhibitor at various concentrations for a defined period (e.g., 2 hours).

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by HRP-conjugated secondary antibodies.

-

The signal is detected using chemiluminescence, and the ratio of p-ERK to total ERK is quantified.

-

IC50 values are calculated by plotting the p-ERK/total ERK ratio against the inhibitor concentration.

-

4.2.2. Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP.

-

Procedure:

-

Cells are seeded in multi-well plates.

-

Cells are treated with the inhibitor at various concentrations.

-

After a defined incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to the wells.

-

The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

-

IC50 values are calculated by plotting cell viability against the inhibitor concentration.

-

Signaling Pathways and Experimental Workflows

Visualizing the relevant biological pathways and experimental procedures can aid in understanding the mechanism of action and selectivity of KRAS G12C inhibitors.

Caption: KRAS G12C Signaling Pathway and Covalent Inhibition.

Caption: Western Blot Workflow for p-ERK Inhibition Assay.

Conclusion

The selectivity profile of a covalent KRAS G12C inhibitor is a cornerstone of its therapeutic potential. Through a combination of rigorous biochemical and cellular assays, it is possible to quantify the potency and specificity of these molecules. The representative data for Sotorasib (AMG510) highlight the remarkable selectivity that can be achieved for the KRAS G12C mutant over wild-type KRAS, other RAS isoforms, and the broader human kinome. This high degree of selectivity is a key factor in minimizing off-target effects and achieving a favorable therapeutic window. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive evaluation of novel KRAS G12C inhibitors like this compound, ensuring a thorough understanding of their selectivity and mechanism of action as they advance through the drug development pipeline.

Initial In Vitro Characterization of ZG1077: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZG1077 is a covalent inhibitor targeting the KRAS G12C mutation, a key driver in various cancers, including non-small cell lung cancer (NSCLC).[1][2] This technical guide provides a comprehensive overview of the initial in vitro characterization of this compound, based on publicly available information and established methodologies for evaluating KRAS G12C inhibitors. The document details the mechanism of action, key experimental protocols, and data interpretation to support further research and development of this compound.

Core Concepts: Covalent Inhibition of KRAS G12C

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a substitution of glycine for cysteine at codon 12, leads to a constitutively active protein, driving uncontrolled cell proliferation. This compound is designed to specifically and covalently bind to the mutant cysteine residue in KRAS G12C, locking the protein in an inactive conformation and thereby inhibiting downstream signaling pathways.

Quantitative Data Summary

Specific quantitative data for this compound, such as binding affinity (Kd) and precise IC50 values from biochemical and cellular assays, are not publicly available in the reviewed literature. The primary publication concerning this compound, "Process Research for this compound, a KRAS G12C Inhibitor" by Feng et al. (2022), focuses on the chemical synthesis and process development of the compound.[3] While this publication is central to understanding the molecule's origins, it does not provide the detailed in vitro characterization data necessary for a complete pharmacological profile.

For context, other well-characterized KRAS G12C inhibitors, such as Sotorasib (AMG-510), have demonstrated potent cellular activity with IC50 values in the low nanomolar range in cell lines like NCI-H358 and MIA PaCa-2. It is anticipated that this compound would exhibit similar potency, which would need to be confirmed through the experimental protocols outlined below.

Key In Vitro Experimental Protocols

The following sections describe the standard experimental methodologies employed to characterize a novel KRAS G12C inhibitor like this compound.

Biochemical Assays

a) Target Engagement Assay: Nucleotide Exchange Assay

This assay is fundamental to confirming the direct interaction of the inhibitor with the KRAS G12C protein and determining its potency in a cell-free system.

-

Principle: The assay measures the rate of exchange of fluorescently labeled GDP for unlabeled GTP, a reaction catalyzed by a guanine nucleotide exchange factor (GEF) like SOS1. An effective inhibitor will bind to KRAS G12C and prevent this exchange.

-

Materials:

-

Recombinant human KRAS G12C protein

-

Fluorescently labeled GDP analog (e.g., BODIPY-GDP)

-

Guanine nucleotide exchange factor (GEF), such as SOS1

-

Unlabeled GTP

-

This compound

-

Assay buffer (e.g., Tris-based buffer with MgCl2 and DTT)

-

384-well microplates

-

Plate reader capable of measuring fluorescence.

-

-

Protocol:

-

Incubate recombinant KRAS G12C protein with the fluorescently labeled GDP analog to form the KRAS G12C-GDP complex.

-

Add serial dilutions of this compound to the wells of a microplate.

-

Add the KRAS G12C-GDP complex to the wells containing the inhibitor.

-

Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and a molar excess of unlabeled GTP.

-

Monitor the decrease in fluorescence over time, which corresponds to the displacement of the fluorescent GDP.

-

Plot the rate of nucleotide exchange against the inhibitor concentration to determine the IC50 value.

-

b) Binding Affinity Determination (Surface Plasmon Resonance - SPR)

SPR provides quantitative data on the binding kinetics (kon and koff) and affinity (Kd) of the inhibitor to its target.

-

Principle: SPR measures the change in refractive index at the surface of a sensor chip when an analyte (inhibitor) binds to a ligand (KRAS G12C) immobilized on the chip.

-

Protocol:

-

Immobilize recombinant KRAS G12C protein on a sensor chip.

-

Flow a series of concentrations of this compound over the chip surface.

-

Monitor the association and dissociation phases of the binding interaction in real-time.

-

Fit the sensorgram data to a suitable binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

Cellular Assays

a) Cell Viability/Proliferation Assay

This assay assesses the functional consequence of KRAS G12C inhibition on the growth and survival of cancer cells harboring the mutation.

-

Principle: The assay measures the number of viable cells after a defined period of treatment with the inhibitor.

-

Materials:

-

KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

-

KRAS wild-type cancer cell lines (for selectivity assessment)

-

Cell culture medium and supplements

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

-

96-well or 384-well cell culture plates

-

Luminometer or spectrophotometer.

-

-

Protocol:

-

Seed cells in microplates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

-

Incubate the plates for a period of 3 to 6 days.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance), which is proportional to the number of viable cells.

-

Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the IC50 value.

-

b) Downstream Signaling Pathway Analysis (Western Blot)

This experiment confirms that the inhibitor is blocking the intended KRAS signaling pathway within the cell.

-

Principle: Western blotting is used to detect changes in the phosphorylation status of key downstream effector proteins in the MAPK pathway (e.g., ERK) and PI3K pathway (e.g., AKT).

-

Protocol:

-

Treat cultured KRAS G12C-mutant cells with various concentrations of this compound for different time points.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies specific for phosphorylated and total forms of ERK (p-ERK, total ERK) and AKT (p-AKT, total AKT).

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to assess the dose- and time-dependent inhibition of downstream signaling.

-

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

References

Methodological & Application

Application Notes and Protocols for ZG1077 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZG1077 is a covalent inhibitor of KRAS G12C, a specific mutation in the KRAS proto-oncogene that is a key driver in several types of cancer, including non-small cell lung cancer (NSCLC). KRAS proteins function as molecular switches in signal transduction pathways that regulate cell growth, differentiation, and survival. The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation. This compound selectively targets and covalently binds to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive state and thereby inhibiting downstream signaling.

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including its mechanism of action, protocols for key assays, and representative data based on the activity of well-characterized KRAS G12C inhibitors.

Mechanism of Action

This compound is a targeted therapy that specifically inhibits the KRAS G12C mutant protein. The KRAS protein cycles between an active, GTP-bound state and an inactive, GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to an accumulation of the active form. This results in the constitutive activation of downstream signaling pathways, most notably the MAPK/ERK and PI3K/AKT pathways, which promote tumorigenesis.

This compound covalently binds to the mutant cysteine in the switch-II pocket of KRAS G12C when the protein is in its inactive, GDP-bound state. This irreversible binding prevents the subsequent binding of GTP, thereby blocking KRAS G12C activation and downstream signaling. The inhibition of these pathways leads to decreased cell proliferation and induction of apoptosis in KRAS G12C-mutant cancer cells.

Data Presentation

Disclaimer: The following quantitative data are representative values for well-characterized KRAS G12C inhibitors and should be used as a reference for designing experiments with this compound. It is imperative to perform independent dose-response studies to determine the specific IC50, DC50, and Dmax values for this compound in the cell lines of interest.

Table 1: Representative Anti-proliferative Activity of KRAS G12C Inhibitors in Various Cancer Cell Lines.

| Cell Line | Cancer Type | Representative IC50 (nM) |

| NCI-H358 | Non-Small Cell Lung Cancer | 5 - 50 |

| MIA PaCa-2 | Pancreatic Cancer | 10 - 100 |

| SW1573 | Non-Small Cell Lung Cancer | >1000 (Resistant) |

| HCT116 | Colorectal Cancer | 100 - 500 |

| A549 | Non-Small Cell Lung Cancer (KRAS G12S) | >10,000 (Negative Control) |

Table 2: Representative Target Engagement and Pathway Inhibition of KRAS G12C Inhibitors.

| Cell Line | DC50 (nM) for KRAS G12C | Dmax (%) of KRAS G12C Degradation/Modification | pERK Inhibition IC50 (nM) |

| NCI-H358 | 20 - 100 | > 90 | 5 - 50 |

| MIA PaCa-2 | 50 - 200 | > 85 | 10 - 100 |

Experimental Protocols

Cell Culture and Maintenance

Materials:

-

KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)

-

KRAS wild-type or other mutant cell lines for selectivity testing (e.g., A549)

-

Appropriate cell culture medium (e.g., RPMI-1640 for NCI-H358, DMEM for MIA PaCa-2)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks, plates, and other sterile consumables

Protocol:

-

Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells upon reaching 80-90% confluency. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and re-seed at an appropriate density.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

-

For experiments, dilute the stock solution to the desired working concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cells in suspension

-

96-well cell culture plates

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of medium and allow them to adhere overnight.

-

The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) in triplicate for 72 hours. Include a vehicle control (DMSO) and a no-cell background control.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This protocol is to assess the effect of this compound on the phosphorylation of key downstream effectors of the KRAS pathway, such as ERK.

Materials:

-

6-well cell culture plates

-

This compound working solutions

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-KRAS G12C, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours).

-

After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Application Notes and Protocols for ZG1077 in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZG1077 is a covalent inhibitor specifically targeting the KRAS G12C mutation, a key driver in various cancers, including non-small cell lung cancer (NSCLC). These application notes provide a comprehensive guide for the in vivo use of this compound in preclinical research, with a focus on recommended dosage, experimental protocols, and relevant signaling pathways. As specific in vivo dosage data for this compound is not publicly available, the recommended dosage and protocols are based on studies of analogous KRAS G12C inhibitors such as MRTX849 and adagrasib.

Recommended Dosage of this compound for In Vivo Studies

Due to the lack of publicly available in vivo studies for this compound, the following dosage recommendations are extrapolated from preclinical studies of other potent, selective, and covalent KRAS G12C inhibitors. Researchers should perform initial dose-ranging studies to determine the optimal dose for their specific model and experimental conditions.

Table 1: Recommended Starting Doses for this compound in Mouse Xenograft Models (Based on Analogous Compounds)

| Animal Model | Tumor Type | Recommended Starting Dose | Administration Route | Dosing Frequency | Reference Compound(s) |

| Nude Mice | NCI-H358 (NSCLC) Xenograft | 30 - 100 mg/kg | Oral (p.o.) | Once Daily (QD) | MRTX849, Compound [I] |

| Nude Mice | MIA PaCa-2 (Pancreatic) Xenograft | 30 - 100 mg/kg | Oral (p.o.) | Once Daily (QD) | MRTX849 |

Experimental Protocols

In Vivo Antitumor Efficacy Study in Xenograft Models

This protocol outlines a typical in vivo efficacy study using a subcutaneous xenograft model in immunocompromised mice.

1. Cell Culture and Implantation:

-

Culture KRAS G12C mutant human cancer cell lines (e.g., NCI-H358 or MIA PaCa-2) under standard conditions.

-

Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.

-

Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the flank of 6-8 week old female athymic nude mice.

2. Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Width² x Length) / 2.

-

When average tumor volume reaches approximately 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

3. Formulation and Administration of this compound:

-

Vehicle Formulation: A common vehicle for oral administration of KRAS G12C inhibitors is 10% Captisol in 50 mM citrate buffer (pH 5.0).

-

This compound Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration for oral gavage.

-

Administration: Administer this compound or vehicle control orally once daily at a volume of 10 mL/kg body weight.

4. Efficacy Assessment:

-

Measure tumor volumes and body weights 2-3 times per week throughout the study.

-

At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise tumors and record their final weight.

-

Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

5. Pharmacodynamic Analysis (Optional):

-

Collect tumor and plasma samples at specified time points after the final dose.

-

Analyze tumor lysates by Western blot for downstream biomarkers of KRAS signaling, such as phosphorylated ERK (p-ERK) and phosphorylated S6 (p-S6), to confirm target engagement.

Experimental Workflow Diagram

ZG1077 (D3S-001): Application in NSCLC Patient-Derived Xenograft (PDX) Models

Application Notes and Protocols for Researchers

Introduction: ZG1077, also known as D3S-001, is a next-generation, covalent inhibitor of KRAS G12C, a common oncogenic driver in Non-Small Cell Lung Cancer (NSCLC). This document provides detailed application notes and protocols for the use of this compound in NSCLC patient-derived xenograft (PDX) models, summarizing key preclinical findings and methodologies. This compound has demonstrated potent anti-tumor activity in preclinical models, including those resistant to first-generation KRAS G12C inhibitors.

Mechanism of Action: this compound is a covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein. By binding to KRAS G12C, this compound locks the protein in an inactive GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for tumor cell proliferation and survival.[1]

Preclinical Efficacy in NSCLC PDX Models

This compound (D3S-001) has been evaluated in various NSCLC PDX models, demonstrating significant tumor growth inhibition and, in some cases, tumor regression. The tables below summarize the quantitative data from these preclinical studies.

Table 1: Antitumor Efficacy of this compound (D3S-001) in a KRAS G12C-Mutant NSCLC PDX Model (YUO142)

| Treatment Group | Dosage | Dosing Schedule | Tumor Growth Inhibition (TGI) |

| Vehicle | - | Once Daily (QD) | - |

| Sotorasib | 30 mg/kg | Once Daily (QD) | 85% |

| Adagrasib | 30 mg/kg | Once Daily (QD) | 79% |

| This compound (D3S-001) | 10 mg/kg | Once Daily (QD) | 95% |

| This compound (D3S-001) | 30 mg/kg | Once Daily (QD) | 108% (Regression) |

| This compound (D3S-001) | 100 mg/kg | Once Daily (QD) | 115% (Regression) |

Data adapted from preclinical studies on D3S-001.[2]

Experimental Protocols

Below are detailed protocols for establishing NSCLC PDX models and evaluating the in vivo efficacy of this compound.

Protocol 1: Establishment of NSCLC Patient-Derived Xenograft (PDX) Models

Objective: To establish viable and passageable NSCLC tumors from patient surgical samples in immunodeficient mice.

Materials:

-

Fresh tumor tissue from NSCLC patients (obtained with informed consent).

-

Immunodeficient mice (e.g., NOD-SCID, NSG).

-

Matrigel or similar basement membrane matrix.

-

Surgical tools (scalpels, forceps).

-

Phosphate-buffered saline (PBS) with antibiotics.

-

Anesthesia (e.g., isoflurane).

Procedure:

-

Collect fresh tumor tissue from surgery in sterile PBS with antibiotics on ice.

-

Mechanically mince the tumor tissue into small fragments (1-2 mm³).

-

Resuspend the tumor fragments in a 1:1 mixture of cold PBS and Matrigel.

-

Anesthetize the immunodeficient mice.

-

Subcutaneously implant the tumor-Matrigel suspension into the flank of the mice.

-

Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Once tumors reach a certain size (e.g., 1000-1500 mm³), they can be harvested and passaged to subsequent generations of mice.

Protocol 2: In Vivo Efficacy Study of this compound in NSCLC PDX Models

Objective: To evaluate the anti-tumor activity of this compound in established NSCLC PDX models.

Materials:

-

Established NSCLC PDX-bearing mice (tumor volume of 100-200 mm³).

-

This compound (D3S-001) formulated for oral administration.

-

Vehicle control.

-

Positive control (e.g., Sotorasib, Adagrasib).

-